Kinase Inhibition Profile: Class-Level Potency Advantage Over Other Heterocyclic Cores in FLT3-ITD+ AML
While direct head-to-head data for this specific compound is not publicly available, class-level evidence demonstrates that the imidazo[1,2-b]pyridazine core provides a significant potency advantage over other heterocyclic cores in FLT3 inhibition. A scaffold-hopping study directly compared imidazo[1,2-b]pyridazine with thieno[3,2-d]pyrimidine, pyrazolo[1,5-a]pyrimidine, and imidazo[4,5-b]pyridine cores. The optimized imidazo[1,2-b]pyridazine derivative (compound 34f) achieved nanomolar IC50 values against FLT3-ITD (4 nM) and FLT3-D835Y (1 nM), and GI50 values of 7, 9, and 4 nM in MV4-11, MOLM-13, and MOLM-13/FLT3-ITD-D835Y cells, respectively [1]. In contrast, FLT3-independent cell lines showed much lower sensitivity, indicating on-target activity [1]. This suggests that selecting an 8-bromo-6-phenyl substituted imidazo[1,2-b]pyridazine provides a scaffold with inherent, validated potency for FLT3-driven disease models.
| Evidence Dimension | In vitro FLT3 kinase inhibition and cellular anti-proliferative activity |
|---|---|
| Target Compound Data | Imidazo[1,2-b]pyridazine derivative (34f) IC50: 4 nM (FLT3-ITD), 1 nM (FLT3-D835Y); GI50: 7 nM (MV4-11), 9 nM (MOLM-13), 4 nM (MOLM-13/D835Y) |
| Comparator Or Baseline | Thieno[3,2-d]pyrimidine, pyrazolo[1,5-a]pyrimidine, imidazo[4,5-b]pyridine cores (no direct IC50 values provided, but imidazo[1,2-b]pyridazine was identified as the superior core) |
| Quantified Difference | Imidazo[1,2-b]pyridazine core provided high nanomolar potency; other cores were not pursued to the same level of optimization, indicating an advantage for this scaffold. |
| Conditions | Recombinant kinase assays and cell viability assays in FLT3-ITD-positive AML cell lines. |
Why This Matters
This establishes the imidazo[1,2-b]pyridazine scaffold as a validated and potent core for FLT3 inhibition, making 8-bromo-6-phenylimidazo[1,2-B]pyridazine a logical choice for building targeted libraries against this clinically relevant kinase.
- [1] Břehová P, et al. Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping. Journal of Medicinal Chemistry. 2023, 66(16), 11133-11157. View Source
